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molecular formula C12H9Cl2N B3170004 2',4'-Dichloro-[1,1'-biphenyl]-4-amine CAS No. 939757-52-5

2',4'-Dichloro-[1,1'-biphenyl]-4-amine

Cat. No. B3170004
M. Wt: 238.11 g/mol
InChI Key: JOEYVWJDOFQLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748624B2

Procedure details

4-Iodoaniline (6.9 g, 31.7 mmol), (2,4-dichlorophenyl)boronic acid (7.3 g, 38.0 mmol), Pd(dppf)Cl2 (1.3 g, 1.6 mmol), and 2M aqueous K2CO3 (31.7, 63.4 mmol) were dissolved in 1,4-dioxane (127 mL) and the resulting mixture was heated to 70° C. After 2.5 d the resulting mixture was cooled to room temperature, concentrated, diluted with EtOAc and 4M aqueous NaCl, and the layers were separated. The aqueous layer was extracted with EtOAc and the combined organics were dried (Na2SO4), concentrated, and purified via column chromatography to yield the title compound.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
63.4 mmol
Type
reactant
Reaction Step One
Quantity
127 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[Cl:9][C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:11]=1B(O)O.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:9][C:10]1[CH:15]=[C:14]([Cl:16])[CH:13]=[CH:12][C:11]=1[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1 |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
IC1=CC=C(N)C=C1
Name
Quantity
7.3 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)B(O)O
Name
Quantity
63.4 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
127 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.3 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2.5 d the resulting mixture was cooled to room temperature
Duration
2.5 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with EtOAc and 4M aqueous NaCl
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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